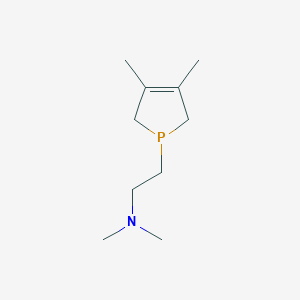
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group and a dihydroxypropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The sulfonation process can be achieved by reacting benzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid . This reaction produces benzenesulfonic acid, which can then be further reacted with epichlorohydrin under basic conditions to introduce the dihydroxypropoxy group .
Industrial Production Methods
In an industrial setting, the production of 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfonyl derivatives.
Substitution: Introduction of various substituents on the benzene ring.
科学的研究の応用
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dihydroxypropoxy group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: Lacks the dihydroxypropoxy group, making it less versatile in certain applications.
2-Hydroxybenzenesulfonic acid: Contains only one hydroxyl group, limiting its hydrogen bonding capabilities.
3,4-Dihydroxybenzenesulfonic acid: Has hydroxyl groups in different positions, affecting its reactivity and interactions.
Uniqueness
Its ability to participate in multiple types of chemical reactions and form various interactions makes it a valuable compound in research and industry .
特性
CAS番号 |
61100-53-6 |
|---|---|
分子式 |
C9H12O6S |
分子量 |
248.25 g/mol |
IUPAC名 |
2-(2,3-dihydroxypropoxy)benzenesulfonic acid |
InChI |
InChI=1S/C9H12O6S/c10-5-7(11)6-15-8-3-1-2-4-9(8)16(12,13)14/h1-4,7,10-11H,5-6H2,(H,12,13,14) |
InChIキー |
MBPQMAHLXWDPCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OCC(CO)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


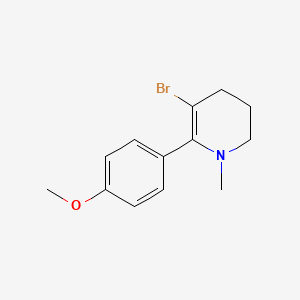

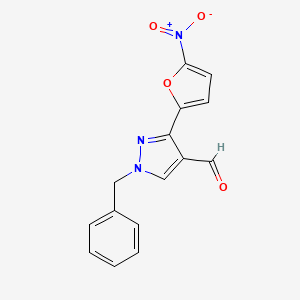
![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)
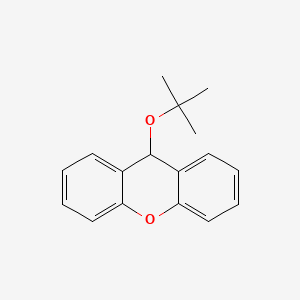
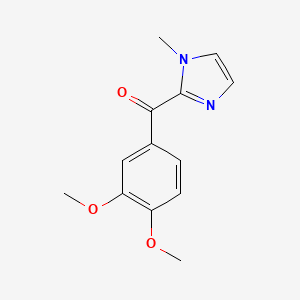
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)


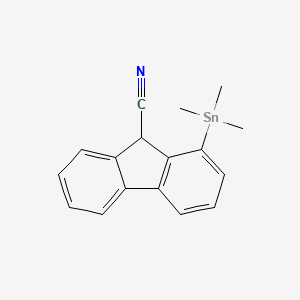
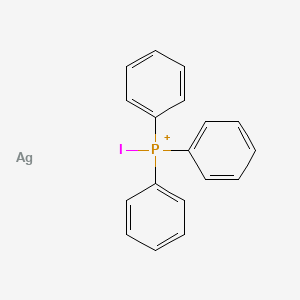
![2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14592028.png)
![1-[(Propan-2-yl)sulfanyl]piperidine](/img/structure/B14592032.png)
